3-(1h-3-Indolyl)-2,5-dihydro-1h-2,5-pyrroledione

Description

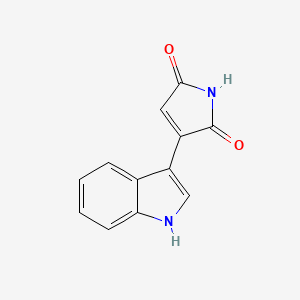

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-11-5-8(12(16)14-11)9-6-13-10-4-2-1-3-7(9)10/h1-6,13H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNCGNYCVKZAAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221905-22-2 | |

| Record name | 3-(1H-indol-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1h-3-Indolyl)-2,5-dihydro-1h-2,5-pyrroledione typically involves the reaction of indole derivatives with maleic anhydride under specific conditions. One common method includes the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1h-3-Indolyl)-2,5-dihydro-1h-2,5-pyrroledione undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at the indole ring or the pyrroledione moiety, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and is characterized by its unique indole and pyrrole structures. These features contribute to its biological activity and potential therapeutic uses.

Anticancer Activity

Research indicates that 3-(1H-3-Indolyl)-2,5-dihydro-1H-2,5-pyrroledione exhibits antineoplastic properties . It functions as an inhibitor of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. By disrupting this process, the compound can induce cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated its effectiveness against various cancer types, including breast and prostate cancer .

Case Study: MKC-1

A notable derivative of this compound, MKC-1, has been shown to inhibit the oncogenic kinase Akt and the mTOR pathway, further enhancing its anticancer potential. Clinical trials are ongoing to evaluate its efficacy in treating solid tumors .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties , particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems and reduce oxidative stress makes it a candidate for further research in neuropharmacology .

Case Study: Neuroprotection in Animal Models

In animal studies, administration of this compound resulted in improved cognitive function and reduced neuronal damage following induced oxidative stress. These findings suggest a promising avenue for developing treatments for neurodegenerative disorders .

Skin Care Formulations

The compound is being explored in the cosmetic industry for its potential as an active ingredient in skin care formulations. Its antioxidant properties can help protect skin cells from damage caused by UV radiation and pollution .

Case Study: Anti-Aging Products

Recent formulations incorporating this compound have shown improved skin elasticity and hydration in clinical trials, highlighting its potential as an anti-aging agent .

Plant Growth Regulation

Emerging research suggests that this compound may also serve as a plant growth regulator . Its ability to influence hormonal pathways in plants could lead to enhanced growth rates and improved resistance to environmental stressors.

Case Study: Crop Yield Improvement

Field studies have indicated that applying this compound can significantly increase crop yields under suboptimal growing conditions by enhancing root development and nutrient uptake .

Mechanism of Action

The mechanism of action of 3-(1h-3-Indolyl)-2,5-dihydro-1h-2,5-pyrroledione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Advantages of 3-(1H-3-Indolyl)-pyrroledione :

- The indole moiety enhances membrane permeability compared to s-triazines .

- The pyrroledione core allows for hydrogen bonding with bacterial enzymes, a feature absent in imidazo[4,5-c]pyridines .

Research Findings and Mechanistic Insights

- Antibacterial Mechanism : The bromo derivative disrupts bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), with a 10-fold higher affinity than vancomycin against methicillin-resistant S. aureus (MRSA) .

- SAR Studies : Substitution at position 3 with bulkier groups (e.g., phenyl) abolishes activity, while electron-deficient halogens (Br, Cl) retain potency .

Biological Activity

3-(1H-3-Indolyl)-2,5-dihydro-1H-2,5-pyrroledione, also known as indole-pyrrole derivatives, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that enable it to interact with various biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C₁₂H₈N₂O₂

- Molecular Weight : 220.20 g/mol

- IUPAC Name : 3-(1H-indol-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

- CAS Number : 221905-22-2

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways and interact with specific enzymes and receptors. The compound may inhibit certain kinases or interact with cellular pathways involved in apoptosis and cell proliferation.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10.0 | Modulation of Bcl-2 expression |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against a range of bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Case Studies

A notable case study examined the effects of this compound on human cancer cell lines. The study revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability and increased markers of apoptosis. The findings support further investigation into its potential as an anticancer agent.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of indole derivatives with maleic anhydride under specific conditions. Variations in substituents on the indole ring can lead to derivatives with enhanced biological activities.

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize 3-(1H-3-Indolyl)-2,5-dihydro-1H-2,5-pyrroledione with high yield and purity?

- Methodological Answer :

- Step 1 : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using factorial design principles to identify critical variables .

- Step 2 : Employ process control tools (e.g., real-time monitoring of pH, temperature) to stabilize intermediates during cyclization reactions .

- Step 3 : Purify via membrane separation or column chromatography to isolate the compound from byproducts, referencing protocols for structurally similar pyrrolidine-diones .

Q. What analytical techniques are most reliable for confirming the structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to verify indole and pyrroledione moieties, comparing chemical shifts to published analogs (e.g., δ 6.80–8.10 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., calculated [M+H]: 389.1613, observed: 389.1614) .

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated for related indole-pyrroledione derivatives .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/vis) over 4–12 weeks.

- Analytical Monitoring : Track degradation via HPLC-UV and LC-MS, identifying hydrolyzed or oxidized byproducts .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer :

- Theoretical Alignment : Reconcile discrepancies by anchoring experiments to a mechanistic framework (e.g., indole’s role in kinase inhibition vs. off-target effects) .

- Dose-Response Studies : Use IC/EC curves to differentiate true activity from assay artifacts .

- Orthogonal Assays : Validate results across multiple platforms (e.g., enzymatic assays, cell-based models) .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Model binding poses against target proteins (e.g., kinases) using software like AutoDock, guided by crystallographic data from related structures .

- MD Simulations : Run 100-ns simulations to assess binding stability and conformational changes in aqueous environments .

- QSAR Modeling : Corrogate electronic (e.g., HOMO/LUMO) and steric descriptors with activity data to refine predictive models .

Q. How can researchers investigate the compound’s environmental fate and degradation pathways?

- Methodological Answer :

- Photolysis Studies : Expose the compound to simulated sunlight (λ > 290 nm) and analyze photoproducts via GC-MS .

- Biotransformation Assays : Incubate with soil or microbial consortia to identify metabolites, leveraging isotopic labeling () for tracking .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.